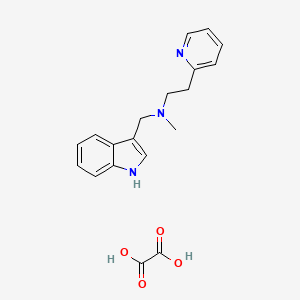
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid
Overview
Description
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine; oxalic acid is a compound that combines an indole moiety with a pyridine ring, linked through an ethylamine chain. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of both indole and pyridine rings in its structure suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using N-methyl-2-pyridin-2-ylethanamine.
Combination with Oxalic Acid: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt, which can improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, H2 gas, mild temperatures.
Substitution: Halogens, nitro compounds, acidic or neutral conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs targeting various receptors and enzymes.
Biological Studies: It can be used to study the biological activities of indole and pyridine derivatives, including their roles in cell signaling and metabolism.
Industrial Applications: The compound may find use in the synthesis of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Tryptamine: An indole derivative with a similar structure but lacking the pyridine ring.
Nicotine: Contains a pyridine ring but lacks the indole moiety.
Serotonin: An indole derivative with a hydroxyl group at the C-5 position.
Uniqueness
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine is unique due to the combination of both indole and pyridine rings in its structure, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-N-methyl-2-pyridin-2-ylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.C2H2O4/c1-20(11-9-15-6-4-5-10-18-15)13-14-12-19-17-8-3-2-7-16(14)17;3-1(4)2(5)6/h2-8,10,12,19H,9,11,13H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBJCNHCUROGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















